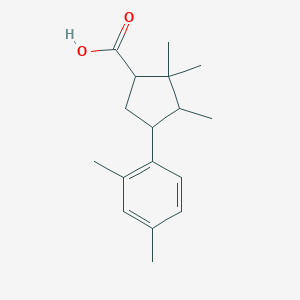![molecular formula C21H15BrN4S B11984605 4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11984605.png)
4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves multiple steps. One common synthetic route includes the condensation of 1,1’-biphenyl-4-carbaldehyde with 2-bromoaniline to form the Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole compound. The reaction conditions typically involve refluxing in ethanol or another suitable solvent .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological research.
Medicine: It is being studied for its potential use in developing new pharmaceuticals, particularly as an antifungal or anticancer agent.
Wirkmechanismus
The mechanism of action of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or by disrupting essential enzymatic processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and the disruption of cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives such as:
- 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Eigenschaften
Molekularformel |
C21H15BrN4S |
|---|---|
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
3-(2-bromophenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H15BrN4S/c22-19-9-5-4-8-18(19)20-24-25-21(27)26(20)23-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-14H,(H,25,27)/b23-14+ |
InChI-Schlüssel |
MXVRVSJUBMZXDA-OEAKJJBVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11984532.png)
![2-(2-Methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11984540.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11984543.png)
![2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide](/img/structure/B11984566.png)
![(4-Fluorophenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11984571.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B11984574.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984576.png)
![(2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11984578.png)
![N-{2,2,2-trichloro-1-[(2,5-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11984580.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984585.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one](/img/structure/B11984608.png)
